molecular formula C11H10N2O2S B12075776 2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one

2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one

Cat. No.: B12075776
M. Wt: 234.28 g/mol
InChI Key: JMNCMMPOYKIPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one is a heterocyclic compound that features a unique structure combining thiophene and pyranopyrimidine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one typically involves multi-step reactions starting from commercially available precursors. One common method includes the cyclization of methyl 2-aminothiophene-3-carboxylate with formimidamide, followed by chlorination and nucleophilic substitution . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiophene ring or the pyranopyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one is unique due to its combination of thiophene and pyranopyrimidine structures, which confer distinct electronic and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

2-thiophen-3-yl-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H10N2O2S/c14-11-8-5-15-3-1-9(8)12-10(13-11)7-2-4-16-6-7/h2,4,6H,1,3,5H2,(H,12,13,14)

InChI Key

JMNCMMPOYKIPRL-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(NC2=O)C3=CSC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.